cis-2,5-Dimethyl-3-hexene

Descripción general

Descripción

Cis-2,5-Dimethyl-3-hexene is a compound used widely in organic synthesis and serves as an important intermediate for many compounds . It can be used to prepare drugs, pesticides, spices, and polymers . Additionally, it can also be used as a solvent and reactant, and has many uses in industry .

Synthesis Analysis

Cis-2,5-Dimethyl-3-hexene can be synthesized by a variety of methods. The most commonly used method is obtained by the intramolecular hydrogen transfer reaction of isoprene . This reaction is usually carried out in the presence of a platinum catalyst .Molecular Structure Analysis

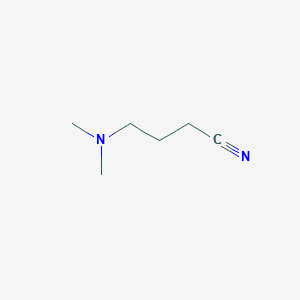

The molecular formula of cis-2,5-Dimethyl-3-hexene is C8H16 . Its molecular weight is 112.22 g/mol . The InChIKey of cis-2,5-Dimethyl-3-hexene is KNCMKWVOMRUHKZ-WAYWQWQTSA-N .Physical And Chemical Properties Analysis

Cis-2,5-Dimethyl-3-hexene is a colorless liquid . It is soluble in most organic solvents, such as ether, alcohol, and benzene . The melting point of cis-2,5-Dimethyl-3-hexene is about -82°C , and its boiling point is about 140-144°C . The density of cis-2,5-Dimethyl-3-hexene is 0.764g/cm³ .Aplicaciones Científicas De Investigación

Thermochemical Data Collection

“Cis-2,5-Dimethyl-3-hexene” is a compound that has been studied for its thermochemical data . This data is crucial in various fields of research, including physical chemistry, chemical engineering, and materials science. It helps in understanding the compound’s stability, reactivity, and transformations.

Study of Geometric Isomers

“Cis-2,5-Dimethyl-3-hexene” is a geometric isomer. The study of such isomers is fundamental in organic chemistry . It aids in understanding the spatial arrangement of atoms in a molecule and how it influences the molecule’s physical and chemical properties.

Synthesis of Epoxides

“Cis-2,5-Dimethyl-3-hexene” may undergo epoxidation to form the corresponding epoxide . Epoxides are used in various chemical reactions and have applications in the synthesis of pharmaceuticals, polymers, and many other organic compounds.

Preparation of Alcohols

“Cis-2,5-Dimethyl-3-hexene” may be used in the preparation of 3-hexanol via asymmetric hydroboration . Alcohols like 3-hexanol have numerous applications in the fragrance industry, as solvents, and as intermediates in the synthesis of other compounds.

Material Science and Nanotechnology

While not directly related to “cis-2,5-Dimethyl-3-hexene”, compounds with similar structures have been used in the field of material science and nanotechnology . For instance, Zinc Oxide nanoparticles (ZnO-NPs) have gained significant interest in the agricultural and food industry as a means of killing or reducing the activity of microorganisms .

Semiconductor Technology

Again, while not directly related to “cis-2,5-Dimethyl-3-hexene”, compounds with similar structures have been used in the field of semiconductor technology . Zinc oxide, a wide band-gap semiconductor, has shown extensive potential applications in high-efficiency semiconductor photoelectronic devices, semiconductor photocatalysis, and diluted magnetic semiconductors .

Safety and Hazards

Cis-2,5-Dimethyl-3-hexene is a flammable liquid and should be stored in a cool and ventilated place, away from fire and oxidants . When using, avoid contact with sensitive parts such as skin, eyes, and mucous membranes . If contact occurs, rinse immediately with plenty of water and consult a professional doctor .

Mecanismo De Acción

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of cis-2,5-Dimethyl-3-hexene is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of cis-2,5-Dimethyl-3-hexene are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of cis-2,5-Dimethyl-3-hexene can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

Propiedades

IUPAC Name |

(Z)-2,5-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2,5-Dimethyl-3-hexene | |

CAS RN |

10557-44-5 | |

| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)

![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)